molecular formula C19H27N3O6 B599851 Butabindide oxalate CAS No. 185213-03-0

Butabindide oxalate

Cat. No.: B599851
CAS No.: 185213-03-0
M. Wt: 393.4 g/mol
InChI Key: KKMJFDVOXSGHBF-SLHAJLBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Butabindide oxalate has several scientific research applications In chemistry, it is used as a tool to study enzyme inhibition and protein interactions In biology, it is used to investigate the role of cholecystokinin in various physiological processesIn industry, it may be used in the development of new drugs and therapeutic agents .

Safety and Hazards

The safety data sheet for Butabindide oxalate indicates that it has acute oral toxicity . Therefore, it should be handled with care, and appropriate safety measures should be taken.

Future Directions

While specific future directions for Butabindide oxalate are not mentioned in the sources, research into oxalate metabolism and its impact on health conditions like kidney stones and cardiometabolic toxicity is ongoing . This could potentially influence the use and study of compounds like this compound in the future.

Preparation Methods

The synthesis of Butabindide oxalate involves several steps. The key synthetic route includes the formation of the core structure, followed by the introduction of functional groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Butabindide oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may result in reduced forms of the compound .

Comparison with Similar Compounds

Butabindide oxalate is unique in its selective inhibition of cholecystokinin-inactivating peptidase. Similar compounds include other inhibitors of tripeptidyl peptidase 2, such as UCL-1397. this compound stands out due to its high potency and selectivity. Other similar compounds may have different molecular targets or mechanisms of action, making this compound a valuable tool in scientific research .

Properties

IUPAC Name

(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydroindole-2-carboxamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2.C2H2O4/c1-3-5-10-19-16(21)15-11-12-8-6-7-9-14(12)20(15)17(22)13(18)4-2;3-1(4)2(5)6/h6-9,13,15H,3-5,10-11,18H2,1-2H3,(H,19,21);(H,3,4)(H,5,6)/t13-,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMJFDVOXSGHBF-SLHAJLBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C(CC)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)[C@@H]1CC2=CC=CC=C2N1C(=O)[C@H](CC)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719333
Record name Oxalic acid--(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydro-1H-indole-2-carboxamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185213-03-0
Record name Oxalic acid--(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydro-1H-indole-2-carboxamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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